1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities, including medicinal properties. The structure of this compound includes a phenethyl group substituted with methoxy groups and an indole moiety, which are both common motifs in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1-methyl-1H-indole-3-carboxylic acid.
Formation of Urea Linkage: The amine group of 3,4-dimethoxyphenethylamine reacts with the carboxylic acid group of 1-methyl-1H-indole-3-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the urea linkage can form hydrogen bonds with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole moiety.
1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-2-yl)urea: The urea linkage is attached to the 2-position of the indole ring instead of the 3-position.
Uniqueness
1-(3,4-dimethoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both methoxy-substituted phenethyl and methyl-substituted indole moieties, which may confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-23-13-16(15-6-4-5-7-17(15)23)22-20(24)21-11-10-14-8-9-18(25-2)19(12-14)26-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHSJXVPWQEAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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